(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine
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Overview
Description
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine is an organic compound with the molecular formula C10H13BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by amination One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinoline compounds.
Scientific Research Applications
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydroquinolin-5-one
- 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
Uniqueness
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse organic molecules and for exploring new chemical reactions.
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
(3-bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-9-7(5-12)2-1-3-10(9)13-6-8/h4,6-7H,1-3,5,12H2 |
InChI Key |
UTDXEMFYNACIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)CN |
Origin of Product |
United States |
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